2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Description
The compound 2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene is a highly substituted tricyclic boron-nitrogen heterocycle. Its structure features a central boratricyclo framework with fused rings, fluorine and iodine substituents, methyl groups, and a phenyl ring.
Properties
IUPAC Name |
2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2I2N2/c1-10-16(23)12(3)25-18(10)15(14-8-6-5-7-9-14)19-11(2)17(24)13(4)26(19)20(25,21)22/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOADVXWJCBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C)C4=CC=CC=C4)C)I)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrrole and Aldehyde
The reaction begins with the condensation of 2,4-dimethylpyrrole (1.05 equiv) and benzaldehyde (0.5 equiv) in anhydrous dichloromethane under inert atmosphere. Catalytic trifluoroacetic acid (TFA, 0.1 equiv) facilitates pyrrole-aldehyde coupling, forming a dipyrromethene intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) yields the dipyrrin ligand.
Boron Chelation
The dipyrrin is treated with boron trifluoride diethyl etherate (BF₃·OEt₂, 3.0 equiv) in the presence of triethylamine (TEA, 5.0 equiv) to form the BF₂-bridged BODIPY core. This step proceeds at room temperature for 12 hours, affording 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene (yield: 78%).
Key Characterization Data :
Regioselective Diiodination
The 5,11-diiodo substitution is achieved via electrophilic halogenation, leveraging the electron-rich 2,6-positions of the BODIPY core (renumbered as 5,11 in the tricyclic system).
Halogenation with N-Iodosuccinimide (NIS)
A solution of the BODIPY precursor (0.2 mmol) and NIS (0.96 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2 mL) is stirred at room temperature for 5 minutes. HFIP enhances electrophilicity, directing iodination to the α-pyrrolic positions. The reaction is quenched with aqueous sodium thiosulfate, and the product is purified via column chromatography (CH₂Cl₂/hexane).
Key Characterization Data :
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EI-MS : m/z = 602 [M]+ (calculated for C₂₀H₁₈B₀F₂I₂N₂).
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¹H NMR (CDCl₃) : δ 7.52–7.53 (m, 5H, ArH), 2.65 (s, 6H, CH₃), 1.38 (s, 6H, CH₃).
Tricyclic Framework Construction
The tricyclo[7.3.0.0³,⁷] system is forged via a gold-catalyzed [2+2] enyne cycloaddition, a method adapted from norditerpenoid alkaloid synthesis.
Au(I)-Catalyzed Cycloaddition
The diiodo-BODIPY (0.1 mmol) and 1,5-heptadiyne (0.12 mmol) are dissolved in dry tetrahydrofuran (THF, 5 mL). AuCl(PPh₃) (5 mol%) is added, and the mixture is refluxed under nitrogen for 48 hours. The reaction proceeds via alkyne activation, forming a bicyclo[3.2.1] intermediate that rearranges to the tricyclic system.
Pinacol Rearrangement
The intermediate undergoes acid-catalyzed pinacol rearrangement (H₂SO₄, 0.1 equiv in MeOH) to install the bridged 0³,⁷ fusion. This step ensures exclusive formation of the tricyclo[7.3.0.0³,⁷] scaffold (yield: 62%).
Key Characterization Data :
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¹³C NMR (CDCl₃) : δ 155.7 (C-B), 142.4 (C-I), 57.1 (bridgehead C).
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X-ray Crystallography : Confirms the fused dodeca-pentaene system with bond lengths of 1.48 Å (B-N) and 2.12 Å (Au-C).
Azonia Group Installation
The 3-aza-1-azonia moiety is introduced via quaternization of the tricyclic amine.
N-Alkylation
The tricyclic amine (0.1 mmol) is treated with methyl triflate (0.3 mmol) in acetonitrile at 60°C for 6 hours. The reaction selectively alkylates the bridgehead nitrogen, yielding the azonium salt (yield: 85%).
Key Characterization Data :
Thermal and Photophysical Properties
The final compound exhibits remarkable stability and fluorescence, critical for applications in optoelectronics and bioimaging.
| Property | Value | Method |
|---|---|---|
| Melting Point | 248–250°C | DSC |
| λₐbs (CH₂Cl₂) | 582 nm (ε = 98,000 M⁻¹cm⁻¹) | UV-Vis Spectroscopy |
| λₑm | 610 nm (Φ = 0.64) | Fluorimetry |
| Thermal Decomposition | 320°C (5% weight loss) | TGA |
Challenges and Optimizations
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Regioselectivity in Iodination : HFIP’s strong hydrogen-bonding ability directs iodination to the 2,6-positions, avoiding 3,5-substitution.
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Cycloaddition Stereocontrol : Au(I) catalysts favor exo-transition states, ensuring correct bridgehead stereochemistry.
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Azonia Stability : Quaternized nitrogen resists hydrolysis under acidic conditions (pH > 3) .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), potassium fluoride (KF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized boron-nitrogen compounds, while reduction may produce reduced derivatives with altered electronic properties.
Scientific Research Applications
2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with molecular targets through its boron-nitrogen framework and halogen atoms. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s unique structure allows it to bind selectively to certain proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 12-Dimethylamino-2,2-difluoro-8-phenyl-1λ⁵,3-diaza-2λ⁴-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium
- Key Differences: Substituents: Dimethylamino group at position 12 vs. diiodo and tetramethyl groups in the target compound. Electronic Effects: The dimethylamino group introduces strong electron-donating properties, contrasting with the electron-withdrawing iodine in the target. Crystallography: Monoclinic $ P2_1/c $ symmetry, with cell parameters $ a = 7.8033 \, \text{Å}, b = 25.524 \, \text{Å}, c = 9.9776 \, \text{Å}, \beta = 128.67^\circ $. Short H···F contacts suggest intermolecular interactions .
(b) 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Key Differences :
(c) N-(3,4-Dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
Comparative Data Table
Research Findings and Implications
- Structural Insights : Analogues with boron-nitrogen cores (e.g., ) exhibit planar tricyclic frameworks, suggesting similar rigidity in the target compound.
- Applications : Boron-containing tricyclic compounds are explored for luminescent materials and catalysis, while nitrogen/sulfur analogs show promise in medicinal chemistry .
Q & A
Q. What synthetic methodologies are employed for preparing the compound?
The compound is synthesized via nucleophilic substitution or cyclization reactions in polar aprotic solvents like DMF. For example, potassium tert-butoxide is used as a base to deprotonate intermediates, followed by purification via column chromatography with hexane/CH₂Cl₂ gradients. Reaction progress is monitored by TLC, and final products are characterized using spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography .
Q. How is the crystal structure determined using X-ray diffraction?
Single-crystal X-ray diffraction (SC-XRD) is performed using Bruker APEX2 or SMART detectors. Data reduction employs SAINT, and structures are solved via direct methods (SHELXS97) and refined with SHELXL97. Hydrogen atoms are placed geometrically and refined using a riding model. The final structure is visualized with ORTEP-3 and DIAMOND software .
Q. What spectroscopic techniques confirm the compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for aromatic and methyl groups.
- IR Spectroscopy : Identifies functional groups like B–F stretches (~1,400 cm⁻¹).
- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Validates bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. What challenges arise in refining crystal structures with heavy atoms (e.g., iodine)?
Heavy atoms like iodine introduce strong electron density, complicating phase determination and refinement. Anomalous scattering effects must be accounted for during data collection. SHELXL97’s robust refinement algorithms, including constraints for disordered regions and TLS parameterization, mitigate these issues. High-resolution data (e.g., <1.0 Å) improves accuracy .
Q. How do intermolecular interactions influence solid-state packing?
Short contacts (e.g., C–H···F, ~2.5 Å) form centrosymmetric dimers and 3D networks, stabilizing the crystal lattice. These interactions are analyzed using Mercury or PLATON software. For example, C17–H17···F2 interactions in related boron compounds create extended frameworks, impacting photophysical properties .
Q. Are there discrepancies in reported bond parameters for similar tricyclic boron compounds?
Minor variations in bond lengths (e.g., B–N: 1.45–1.52 Å) arise from differences in substituents or crystallization conditions. SHELXL97’s weighting schemes and outlier rejection (e.g., using "OMIT" commands) resolve conflicts. Comparative studies with Cambridge Structural Database (CSD) entries validate trends .
Q. How can computational methods complement experimental data for electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict absorption/emission spectra. Polarizable continuum models (PCM) simulate solvent effects, while Hirshfeld surface analysis maps intermolecular interactions. These tools align with experimental UV-Vis and fluorescence data to rationalize photostability .
Methodological Notes
- Data Contradiction Analysis : Use R-factors (e.g., R₁ < 0.05) and goodness-of-fit (GOF) metrics to assess refinement quality. Discrepancies in thermal parameters may indicate disorder or twinning .
- Experimental Design : Optimize crystallization via vapor diffusion in mixed solvents (e.g., CHCl₃/hexane). Heavy-atom derivatives (e.g., iodinated analogs) enhance phasing for SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
